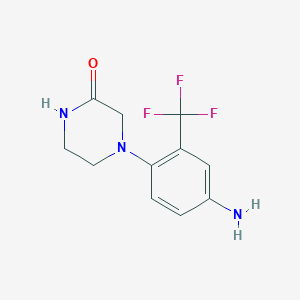

4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one

CAS No.: 1183065-10-2

Cat. No.: VC2551965

Molecular Formula: C11H12F3N3O

Molecular Weight: 259.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183065-10-2 |

|---|---|

| Molecular Formula | C11H12F3N3O |

| Molecular Weight | 259.23 g/mol |

| IUPAC Name | 4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one |

| Standard InChI | InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |

| Standard InChI Key | VZTGHCJFTAUWQP-UHFFFAOYSA-N |

| SMILES | C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F |

| Canonical SMILES | C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one is defined by its molecular formula C11H12F3N3O with a molecular weight of 259.23 g/mol . The compound consists of a piperazin-2-one heterocyclic ring connected to a phenyl ring substituted with an amino group at the para position and a trifluoromethyl group at the ortho position relative to the piperazine attachment.

Chemical Identifiers and Nomenclature

The compound is registered with several chemical identifiers which facilitate its consistent identification across chemical databases and literature:

Table 1: Chemical Identifiers of 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one

| Identifier | Value |

|---|---|

| PubChem CID | 53410014 |

| CAS Number | 1183065-10-2 |

| IUPAC Name | 4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one |

| InChI | InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |

| InChIKey | VZTGHCJFTAUWQP-UHFFFAOYSA-N |

| SMILES | C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F |

The compound has several synonyms, including the CAS name and registry numbers that serve as unique identifiers in chemical databases .

Physical and Chemical Properties

Stability and Reactivity

The trifluoromethyl group generally imparts metabolic stability against oxidative metabolism, while the amino group represents a reactive site that could undergo various transformations. The amide functionality in the piperazin-2-one ring is generally stable to hydrolysis under physiological conditions but may be susceptible to enzymatic cleavage.

Synthesis and Preparation Methods

Asymmetric Synthesis Methods

Recent advances in the synthesis of piperazin-2-ones include catalytic asymmetric methods. One notable approach involves a one-pot process consisting of:

-

A Knoevenagel reaction catalyzed by quinine-derived urea (eQNU)

-

Asymmetric epoxidation using cumyl hydroperoxide (CHP)

-

A domino ring-opening cyclization (DROC) with 1,2-ethylenediamines

This method has been shown to yield enantiomerically enriched piperazin-2-ones with high enantioselectivity (up to 99% ee) and good yields . While not specifically applied to the synthesis of our target compound in the cited study, this methodology represents a promising approach for the asymmetric synthesis of structurally related compounds.

Synthetic Challenges

The synthesis of compounds containing both trifluoromethyl and amino functional groups presents several challenges:

-

Selective introduction of the trifluoromethyl group at specific positions

-

Potential interference of the amino group in certain reactions, possibly requiring protection/deprotection strategies

-

Regioselectivity issues when functionalizing the aromatic ring

-

Potential electronic effects of the trifluoromethyl group influencing reactivity patterns

Spectroscopic and Analytical Characterization

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 259, corresponding to its molecular weight. Fragmentation patterns would likely include:

-

Loss of the trifluoromethyl group

-

Cleavage of the piperazin-2-one ring

-

Loss of the amino group

Infrared Spectroscopy

Expected IR absorption bands would include:

-

N-H stretching from the amino group and the amide NH (typically 3300-3500 cm-1)

-

C=O stretching from the amide carbonyl (typically 1650-1700 cm-1)

-

C-F stretching bands for the trifluoromethyl group (typically 1000-1400 cm-1)

-

Aromatic C=C stretching (typically 1400-1600 cm-1)

Current Research Status and Future Directions

Current Research Status

-

Development of asymmetric synthesis methods for piperazin-2-ones

-

Exploration of piperazine derivatives as enzyme inhibitors, particularly tyrosinase inhibitors with antimelanogenic effects

-

Investigation of the role of trifluoromethyl groups in enhancing bioactivity and pharmacokinetic properties

Future Research Directions

Several promising research directions could be pursued for 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one:

-

Comprehensive biological screening to identify potential therapeutic applications

-

Development of efficient and scalable synthetic routes, potentially applying the asymmetric synthesis methodologies reported for related compounds

-

Structure-activity relationship studies through the synthesis and evaluation of analogs with variations in substituent patterns

-

Detailed physicochemical characterization to understand its behavior in biological systems

-

Exploration of its potential as a building block or intermediate in the synthesis of more complex bioactive molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume